2-Fluoro-5-(trifluoromethyl)aniline

Physicochemical characterization Process chemistry Quality control

2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4), also referred to as 3-Amino-4-fluorobenzotrifluoride, is a fluorinated aromatic amine bearing both a fluorine atom and a trifluoromethyl group on the benzene ring. This substitution pattern confers distinct electron-withdrawing characteristics and lipophilicity, making the compound a valuable intermediate in organic synthesis.

Molecular Formula C7H5F4N
Molecular Weight 179.11 g/mol
CAS No. 535-52-4
Cat. No. B048297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trifluoromethyl)aniline
CAS535-52-4
Synonyms3-Amino-4-fluorobenzotrifluoride;  NSC 10327;  α,α,α,6-Tetrafluoro-m-toluidine
Molecular FormulaC7H5F4N
Molecular Weight179.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)F
InChIInChI=1S/C7H5F4N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2
InChIKeyDRKWGMXFFCPZLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4): Technical Baseline for Procurement Specification


2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4), also referred to as 3-Amino-4-fluorobenzotrifluoride, is a fluorinated aromatic amine bearing both a fluorine atom and a trifluoromethyl group on the benzene ring . This substitution pattern confers distinct electron-withdrawing characteristics and lipophilicity, making the compound a valuable intermediate in organic synthesis . Commercially, it is supplied as a clear yellow to orange liquid with a typical purity specification of ≥98% (GC) and a molecular weight of 179.11 g/mol [1]. Its primary procurement value lies in its role as a building block for pharmaceuticals, including anticancer quinazoline derivatives and kinase inhibitor scaffolds [2].

Workflow Fluorinated building block for pharmaceutical and agrochemical synthesis
Selection Suitable for kinase inhibitor scaffold construction and quinazoline derivative research
Procurement High-purity liquid specification typical; confirm packaging under inert atmosphere

Why 2-Fluoro-5-(trifluoromethyl)aniline Cannot Be Interchanged with Other Trifluoromethylaniline Isomers


Substituting 2-Fluoro-5-(trifluoromethyl)aniline with unsubstituted aniline, 3-(trifluoromethyl)aniline, or 4-(trifluoromethyl)aniline fundamentally alters both the reactivity profile and the physicochemical properties of the resulting downstream products. The ortho-fluorine and meta-trifluoromethyl substitution pattern exerts a unique combined electronic effect—the strong electron-withdrawing nature of both substituents significantly reduces the nucleophilicity of the amino group compared to mono-substituted analogs, while simultaneously influencing the regioselectivity of electrophilic aromatic substitution reactions . This electronic landscape directly impacts the compound's behavior in cross-coupling reactions and its suitability as a scaffold component in drug discovery programs targeting specific kinase inhibition profiles. Therefore, generic replacement with any positional isomer or less substituted analog will not reproduce the synthetic outcomes or biological activity profiles observed with the 2-fluoro-5-trifluoromethyl pattern.

Ortho-fluorine and meta-trifluoromethyl pattern creates a unique electronic environment; 3-(trifluoromethyl)aniline or 4-(trifluoromethyl)aniline cannot reproduce the same nucleophilicity or regioselectivity.
Directed metalation reactivity is reversed compared to isomers lacking ortho-fluorine; C-2 functionalization pathways may not be accessible with generic analogs.
Physical properties (boiling point, density) differ significantly, impacting distillation and phase-separation processes; direct interchange without re-optimization may shift outcomes.

Procurement-Relevant Quantitative Differentiation Evidence for 2-Fluoro-5-(trifluoromethyl)aniline


Comparative Physicochemical Profile: Boiling Point and Density as Quality Control and Reaction Design Parameters

The physical properties of 2-Fluoro-5-(trifluoromethyl)aniline differ markedly from its non-fluorinated analog and positional isomer, providing distinct advantages in reaction design and purification. Compared to 3-(trifluoromethyl)aniline, the target compound exhibits a significantly lower boiling point and higher density [1]. These differences are critical for selecting distillation conditions and for phase separation during workup procedures in multi-step syntheses. Furthermore, the refractive index of 1.4610 serves as a rapid, non-destructive quality control metric to verify compound identity and purity upon receipt .

Physicochemical Profile
Head-to-head
Boiling point: 155 °C vs. 187 °C (3-CF₃ isomer); Density: 1.378 g/mL vs. ~1.29 g/mL; Refractive index n20/D 1.4610
Supports identity verification and process design
Reported under standard pressure; use for incoming QC and method selection
Physicochemical characterization Process chemistry Quality control

Reactivity Differentiation in Metalation: Ortho-Fluorine Directed Deprotonation Pathway

The presence of an ortho-fluorine substituent fundamentally alters the site selectivity of metalation compared to analogs lacking this feature. While N-BOC protected trifluoromethylanilines (e.g., o-, m-, or p-F3CC6H4NHCO2CMe3) undergo metalation at the nitrogen-adjacent position, the ortho-fluoro derivative is preferentially deprotonated next to the halogen atom when treated with tert-butyllithium in THF at -50 °C . This reversal in regioselectivity is a direct consequence of the strong electron-withdrawing and ortho-directing effect of the fluorine atom, enabling distinct synthetic pathways for C-C bond formation that are inaccessible with other trifluoromethylaniline isomers.

Metalation Regioselectivity
Direct head-to-head
Deprotonation occurs ortho to fluorine, not nitrogen-adjacent, with t-BuLi in THF at -50 °C
Enables C-2 selective functionalization
Qualitative reversal vs. non-fluorinated N-BOC anilines; synthesis pathway review recommended
Synthetic methodology C-H functionalization Regioselectivity

Stability and Storage Requirements for Process and Procurement Planning

The compound's stability profile is contingent upon proper storage and handling. Technical datasheets and safety information confirm that 2-Fluoro-5-(trifluoromethyl)aniline is stable and does not decompose under recommended storage and use conditions, which typically specify storage in a cool, dry, well-ventilated area away from heat and oxidizing agents [1]. However, it is an aromatic amine that may be sensitive to light and air; therefore, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended to maintain long-term integrity and prevent discoloration or degradation [2].

Storage & Stability
Supporting evidence
Stable under recommended conditions; store under inert gas at 2–8 °C, protected from light
Defines shelf-life and handling infrastructure
Packaging under argon recommended; verify upon receipt
Stability Storage conditions Material handling

Synthetic Route: Hydrogenation of 3-Nitro-4-fluorobenzotrifluoride

The documented synthesis of 2-Fluoro-5-(trifluoromethyl)aniline involves the reduction of 3-nitro-4-fluorobenzotrifluoride (2-nitro-4-trifluoromethylfluorobenzene) using iron powder in methanol . This established route, described in patent literature, utilizes a precursor that is also commercially available, ensuring a reliable and scalable synthetic pathway for both laboratory and industrial production. Knowledge of this specific precursor and reaction conditions is valuable for assessing the potential for carry-over impurities and for developing analytical methods (e.g., monitoring residual nitro starting material).

Synthetic Route
Supporting evidence
Prepared from 3-nitro-4-fluorobenzotrifluoride (CAS 367-86-2) via iron-powder reduction in methanol
Informs impurity monitoring and batch consistency
Residual nitro precursor may be a critical quality attribute
Synthetic route Precursor Manufacturing

Defined Application Scenarios for 2-Fluoro-5-(trifluoromethyl)aniline Based on Specific Technical Evidence


Synthesis of C-2 Functionalized Aniline Derivatives via Directed Ortho-Metalation

This compound is the optimal choice when synthetic planning requires selective functionalization at the position ortho to the fluorine atom. As demonstrated by Schlosser et al., the ortho-fluorine substituent directs deprotonation under specific metalation conditions, overriding the typical nitrogen-directed regioselectivity [1]. This allows for the installation of electrophiles at the 2-position, a transformation that cannot be achieved with the same selectivity using other trifluoromethylaniline isomers. This scenario is ideal for researchers constructing complex, highly substituted aromatic building blocks for medicinal chemistry.

Medicinal Chemistry Scaffold for Anticancer Quinazoline Derivatives and Kinase Inhibitors

The compound is a documented reactant in the synthesis of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives, a class of compounds with established anticancer activity [1]. Its role extends to the construction of kinase inhibitor scaffolds, where the combination of a fluorine and a trifluoromethyl group is a recognized strategy to modulate potency, metabolic stability, and bioavailability [2]. This application scenario is relevant for pharmaceutical R&D teams focused on targeted cancer therapies and for CROs offering custom synthesis services for these therapeutic areas.

Agrochemical Intermediate Development Leveraging Fluorinated Building Blocks

The electron-withdrawing substituents on 2-Fluoro-5-(trifluoromethyl)aniline are characteristic of many modern agrochemicals, where they contribute to improved metabolic stability and environmental fate profiles [1]. The compound serves as a valuable intermediate for synthesizing fluorinated herbicides, fungicides, and insecticides. Its unique substitution pattern can be incorporated into lead optimization programs to fine-tune the physicochemical properties of active ingredients, such as lipophilicity and soil mobility, making it a key building block for discovery and development in the crop protection industry .

Application
Selection Property
Validation Focus
C-2 functionalized aniline derivative synthesis
Ortho-fluorine directed metalation selectivity
Regiochemical outcome under reported conditions
Kinase inhibitor scaffold and quinazoline derivative research
Fluorinated aromatic amine for medicinal chemistry building block
Downstream biological activity in target-specific assays
Agrochemical intermediate development
Electron-withdrawing substitution pattern for stability tuning
Metabolic and environmental fate profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.